molecular formula C23H23FN2O2S B11590915 (5Z)-3-cyclohexyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11590915
M. Wt: 410.5 g/mol
InChI Key: XJSJWXJJBKGKFE-ZHZULCJRSA-N
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Description

(5Z)-3-CYCLOHEXYL-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a fluorophenyl group, and a sulfanylideneimidazolidinone core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-CYCLOHEXYL-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the imidazolidinone core, the introduction of the cyclohexyl and fluorophenyl groups, and the final assembly of the molecule. Common reagents used in these reactions include cyclohexylamine, 3-fluorobenzyl chloride, and thiourea. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-CYCLOHEXYL-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding thiol or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to enhance reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: The compound may have therapeutic potential for treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: Its chemical properties can be utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which (5Z)-3-CYCLOHEXYL-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes such as apoptosis or proliferation. Detailed studies using techniques like molecular docking, biochemical assays, and cellular models are necessary to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-CYCLOHEXYL-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H23FN2O2S

Molecular Weight

410.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C23H23FN2O2S/c24-18-9-6-7-16(13-18)15-28-21-12-5-4-8-17(21)14-20-22(27)26(23(29)25-20)19-10-2-1-3-11-19/h4-9,12-14,19H,1-3,10-11,15H2,(H,25,29)/b20-14-

InChI Key

XJSJWXJJBKGKFE-ZHZULCJRSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC(=CC=C4)F)/NC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC(=CC=C4)F)NC2=S

Origin of Product

United States

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